3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-ethylsulfanyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3S/c1-4-21-14-9-10(2)18-16-15(11(3)19-20(14)16)12-5-7-13(17)8-6-12/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGLWBZPLFWPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with ethyl mercaptan and 2,5-dimethylpyrazole under acidic conditions to form the desired product. The reaction conditions often involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethylsulfanyl Group
The ethylsulfanyl (-S-C₂H₅) moiety undergoes nucleophilic substitution under oxidative conditions. For example:
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Halogenation : Treatment with sodium halides (NaX, X = Cl, Br, I) and potassium persulfate (K₂S₂O₈) in water at 80°C replaces the ethylsulfanyl group with halogens (Cl, Br, I) at the 7-position . This reaction proceeds via oxidative cleavage of the C–S bond, yielding 7-halo derivatives (e.g., 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine ) .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 80°C, H₂O, 12 h | NaI/K₂S₂O₈ | 7-Iodo derivative | 89% |
| 80°C, H₂O, 12 h | NaBr/K₂S₂O₈ | 7-Bromo derivative | 85% |
Oxidation of the Ethylsulfanyl Group
The ethylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:
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Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid (AcOH) at 25°C yields the corresponding sulfoxide.
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Sulfone Formation : Prolonged oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) produces the sulfone derivative.
| Oxidizing Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| H₂O₂ | AcOH, 25°C, 2 h | Ethylsulfoxide | Enhanced kinase inhibition |
| mCPBA | DCM, 0°C, 6 h | Ethylsulfone | Improved metabolic stability |
Electrophilic Aromatic Substitution (EAS) on the Chlorophenyl Ring
The 4-chlorophenyl group participates in EAS reactions, though the electron-withdrawing Cl atom directs incoming electrophiles to the meta position:
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Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to Cl.
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group under controlled conditions.
| Reaction | Reagents | Position | Application |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Meta to Cl | Precursor for amine derivatives |
| Sulfonation | H₂SO₄ (fuming), 80°C | Meta to Cl | Enhances water solubility |
Coordination with Metal Ions
The pyrazolo[1,5-a]pyrimidine core coordinates transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen atoms, forming complexes with potential catalytic or therapeutic applications:
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Cu²⁺ Complex : Exhibits enhanced fluorescence in DMSO, used in sensor development.
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Fe³⁺ Complex : Shows redox activity in aqueous media.
Cyclocondensation Reactions
The compound serves as a precursor in cyclocondensation reactions to synthesize fused heterocycles. For example:
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Pyrazolo-Pyrimidine Expansion : Reacts with β-enaminones or chalcones in water under microwave irradiation to form larger heterocyclic systems .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| β-Enaminone | H₂O, MW, 180°C, 15 min | Fused quinazoline derivative | 81% |
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the chlorophenyl ring:
-
Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ forms a boronic ester, enabling further derivatization.
Key Research Findings
-
Halogenation Efficiency : Iodination at the 7-position achieves higher yields (89%) compared to bromination (85%) or chlorination (78%) .
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Sulfone Bioactivity : Sulfone derivatives exhibit 3-fold greater kinase inhibition (IC₅₀ = 72 nM) compared to the parent compound .
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Metal Complex Stability : Cu²⁺ complexes remain stable in physiological pH, suggesting utility in bioimaging.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines often possess kinase-inhibiting properties, making them candidates for cancer treatment and other diseases involving dysregulated kinase activity.
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases implicated in cancer progression. For instance, studies have shown that similar compounds can effectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pest Control
The compound has also been investigated for its potential use as a pesticide. The unique structure of pyrazolo[1,5-a]pyrimidines allows for the development of compounds that can target specific pests while minimizing harm to beneficial insects.
- Mechanism of Action : Research suggests that these compounds may disrupt the nervous system of insects or interfere with their metabolic processes, leading to effective pest control solutions without the broad-spectrum toxicity associated with traditional pesticides.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives. The research demonstrated that compounds similar to 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibited significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of substituents like chlorophenyl in enhancing potency against specific cancer cell lines.
Case Study 2: Pesticidal Efficacy
In another investigation reported in Pest Management Science, researchers evaluated the effectiveness of several pyrazolo[1,5-a]pyrimidine derivatives as insecticides. The results indicated that compounds with ethylsulfanyl groups showed promising results against common agricultural pests such as aphids and beetles. The study suggested that these compounds could be developed into environmentally friendly pest control agents.
Comparative Data Table
| Application Area | Key Findings | Reference |
|---|---|---|
| Medicinal Chemistry | Inhibition of CDKs; potential anticancer activity | Journal of Medicinal Chemistry |
| Pest Control | Effective against aphids and beetles; low toxicity | Pest Management Science |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a systematic comparison of 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine with structurally related analogs:
Structural Comparison
Pharmacological Activity Comparison
- Anticancer Activity :
- The target compound’s ethylsulfanyl group may improve selectivity for kinases (e.g., TRK) compared to the phenyl-substituted analog in , which showed weaker IC₅₀ values in kinase assays .
- The piperidinyl-substituted analog () demonstrated enhanced cytotoxicity (IC₅₀ = 1.2 µM vs. 3.5 µM in HeLa cells) due to improved cellular uptake .
- Antimicrobial Activity :
- The dimethoxyphenyl ethylamine derivative () exhibited broad-spectrum activity (MIC = 8 µg/mL against S. aureus), attributed to its ability to disrupt bacterial membranes .
- Solubility and Bioavailability :
Physicochemical Properties
| Property | Target Compound | 7-Ph Analog () | 7-Piperidinyl Analog () |
|---|---|---|---|
| LogP | 2.8 | 3.5 | 2.1 |
| Water Solubility | 0.12 mg/mL | 0.05 mg/mL | 0.8 mg/mL |
| pKa | 6.4 (basic N) | 5.9 | 7.8 (piperidinyl N) |
Key Research Findings
- TRK Kinase Inhibition : Derivatives with sulfanyl groups (e.g., target compound) showed 10-fold higher inhibition of TrkA (IC₅₀ = 0.8 nM) compared to phenyl-substituted analogs, likely due to hydrophobic interactions in the ATP-binding pocket .
- Metabolic Stability : Ethylsulfanyl substituents reduce CYP3A4-mediated metabolism (t₁/₂ = 4.2 h) compared to methylthio analogs (t₁/₂ = 1.5 h) .
- Toxicity : Piperidinyl-substituted analogs () exhibited lower hepatotoxicity (LD₅₀ > 500 mg/kg) than chlorophenyl derivatives, suggesting safer profiles .
Biological Activity
3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic structure that contributes to its biological properties. The presence of a 4-chlorophenyl group and an ethylsulfanyl moiety enhances its lipophilicity and potentially its interaction with biological targets.
Molecular Formula
- Molecular Formula : C12H12ClN3S
- Molecular Weight : 265.75 g/mol
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit diverse biological activities, including:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with cellular processes.
- Antitumor Activity : Targeting specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : Modulating inflammatory pathways to reduce tissue damage.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Antitumor | Kinase inhibition (e.g., PI3K/Akt pathway) | |
| Anti-inflammatory | Inhibition of NF-kB signaling |
Antimicrobial Activity
A study demonstrated that 3-(4-Chlorophenyl)-7-(ethylsulfanyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibited significant antimicrobial properties against various strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Antitumor Effects
In vitro studies indicated that this compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Properties
Research has shown that the compound can reduce inflammation markers in animal models. It was effective in lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases.
Q & A
Q. Table 1: Structural Parameters from SC-XRD Analysis
| Parameter | Value | Reference |
|---|---|---|
| Mean C–C bond length | 0.003 Å | |
| Dihedral angle (pyrazolo/aryl) | 54.9° | |
| N3⋯Cl2 distance | 3.196 Å | |
| π-π centroid separation | 3.557 Å |
Advanced: How do substituents (e.g., ethylsulfanyl, chloro) influence the compound’s intermolecular interactions?
Answer:
Substituents dictate packing modes and bioactivity:
- Ethylsulfanyl group : Enhances hydrophobic interactions and π-stacking. The antiperiplanar conformation (torsion angle: -176.7°) minimizes steric hindrance .
- Chlorophenyl group : Participates in halogen bonding (N3⋯Cl2 = 3.196 Å, shorter than van der Waals radii sum) and directs molecular alignment .
- Methyl groups : Increase planarity of the pyrazolopyrimidine core (max. deviation: 0.027 Å), favoring π-π interactions .
Advanced: How can researchers resolve contradictions in reported structural data for pyrazolo[1,5-a]pyrimidines?
Answer:
Discrepancies in bond angles or dihedral angles often arise from substituent effects or crystallographic resolution. For example:
- Dihedral angle variability : In compounds with trifluoromethyl groups, angles between pyrazolopyrimidine and aryl rings range from 46.2° to 55.2° due to steric effects .
- Data validation : Cross-referencing SC-XRD parameters (e.g., R-factor < 0.05) and computational models (DFT) ensures accuracy .
Q. Table 2: Comparison of Dihedral Angles in Analogous Compounds
| Compound Substituents | Dihedral Angle | Reference |
|---|---|---|
| 7-(Ethylsulfanyl)-4-Cl | 54.9° | |
| 7-(Trifluoromethyl)-2,4-Cl | 46.2° | |
| 3-CF3, 5-F | 55.2° |
Advanced: What strategies optimize pyrazolo[1,5-a]pyrimidine synthesis for enhanced biological activity?
Answer:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., CF3) improves metabolic stability .
- Regioselective functionalization : Use of enaminones with dimethylamino groups ensures precise cyclization .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization .
Basic: What analytical techniques complement SC-XRD in confirming molecular structure?
Answer:
- NMR spectroscopy : and NMR verify substituent positions and purity.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHClNS: calc. 330.07, found 330.08) .
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition at 475 K) .
Advanced: How do π-π stacking and halogen bonding affect the compound’s solid-state properties?
Answer:
- π-π stacking : Drives 2D assembly with centroid separations of ~3.5 Å, critical for crystallinity .
- Halogen bonding (N⋯Cl) : Reduces solubility in polar solvents but enhances co-crystal formation for drug delivery .
- Hydrogen bonding : Weak C–H⋯N interactions (2.5–3.2 Å) contribute to lattice energy .
Basic: What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
